molecular formula C13H14Cl2N2OS B12226791 3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride CAS No. 1431965-35-3

3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride

Cat. No.: B12226791
CAS No.: 1431965-35-3
M. Wt: 317.2 g/mol
InChI Key: ASWNRMSDWYPXHO-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride is a chemical compound that features a pyrrolidine ring, a benzothiophene moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride typically involves multi-step organic synthesisThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .

Scientific Research Applications

3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzothiophene moiety contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(pyrrolidin-1-ylcarbonyl)-1-benzothien-6-ylamine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chloro substituent and the pyrrolidin-1-ylcarbonyl group enhances its reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

1431965-35-3

Molecular Formula

C13H14Cl2N2OS

Molecular Weight

317.2 g/mol

IUPAC Name

(6-amino-3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C13H13ClN2OS.ClH/c14-11-9-4-3-8(15)7-10(9)18-12(11)13(17)16-5-1-2-6-16;/h3-4,7H,1-2,5-6,15H2;1H

InChI Key

ASWNRMSDWYPXHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)N)Cl.Cl

Origin of Product

United States

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